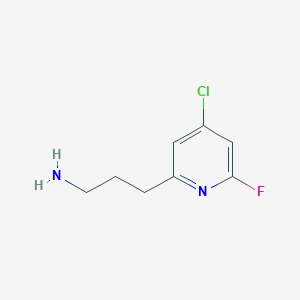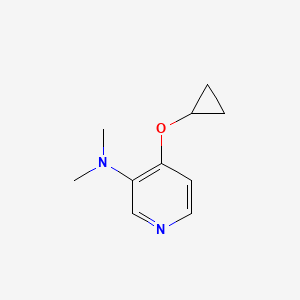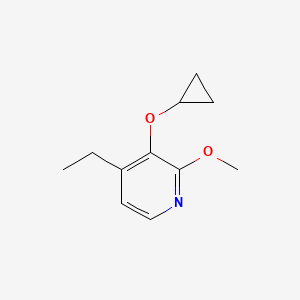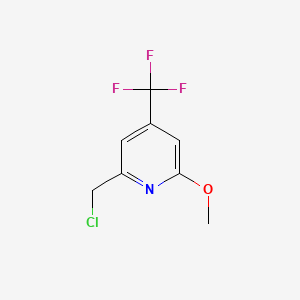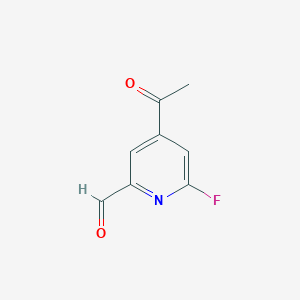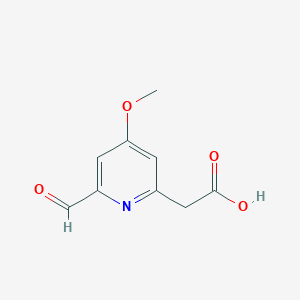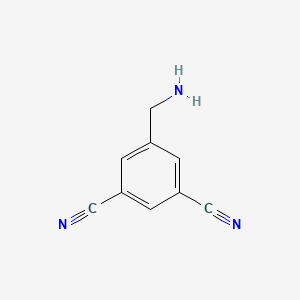
5-(Aminomethyl)isophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)isophthalonitrile is an organic compound characterized by the presence of an aminomethyl group attached to an isophthalonitrile structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)isophthalonitrile typically involves the reaction of isophthalonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the selective formation of the aminomethyl derivative. The process can be summarized as follows:
Reactants: Isophthalonitrile, formaldehyde, ammonia.
Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions ensures efficient production on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Aminomethyl)isophthalonitrile undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding nitriles or amides.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)isophthalonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)isophthalonitrile involves its interaction with various molecular targets. The aminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Isophthalonitrile: Lacks the aminomethyl group, resulting in different reactivity and applications.
5-(Hydroxymethyl)isophthalonitrile: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties.
Eigenschaften
Molekularformel |
C9H7N3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
5-(aminomethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H7N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4,10H2 |
InChI-Schlüssel |
XQLZPJYBTHYMSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C#N)C#N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
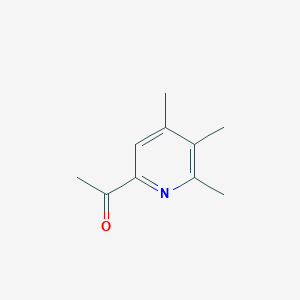
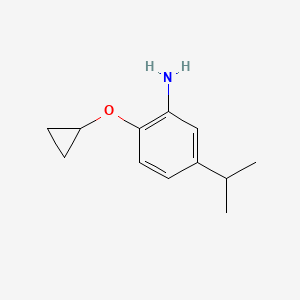
![(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14845803.png)
